N6-(2-Hydroxyethyl)-2'-deoxyadenosine

DNA adductomics LC-MS/MS method validation ethylene oxide genotoxicity

N6-(2-Hydroxyethyl)-2'-deoxyadenosine (N6HEdA; synonym: 2'-Deoxy-N-(2-hydroxyethyl)adenosine) is a purine deoxynucleoside DNA adduct with molecular formula C₁₂H₁₇N₅O₄ and molecular weight 295.29 g/mol. It is formed in DNA upon exposure to alkylating agents such as ethylene oxide (EO) and is employed as a quantitative biomarker of DNA damage in genotoxicity and carcinogenicity studies.

Molecular Formula C₁₂H₁₇N₅O₄
Molecular Weight 295.29
CAS No. 137058-94-7
Cat. No. B1146899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(2-Hydroxyethyl)-2'-deoxyadenosine
CAS137058-94-7
Synonyms2’-Deoxy-N-(2-hydroxyethyl)adenosine; 
Molecular FormulaC₁₂H₁₇N₅O₄
Molecular Weight295.29
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O
InChIInChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-(2-Hydroxyethyl)-2'-deoxyadenosine (CAS 137058-94-7): Key Identifiers and Procurement-Relevant Class Position


N6-(2-Hydroxyethyl)-2'-deoxyadenosine (N6HEdA; synonym: 2'-Deoxy-N-(2-hydroxyethyl)adenosine) is a purine deoxynucleoside DNA adduct with molecular formula C₁₂H₁₇N₅O₄ and molecular weight 295.29 g/mol . It is formed in DNA upon exposure to alkylating agents such as ethylene oxide (EO) and is employed as a quantitative biomarker of DNA damage in genotoxicity and carcinogenicity studies [1]. The compound is commercially available as a white to off-white solid (melting point 128–130 °C) with solubility in DMSO and methanol, and is typically supplied at ≥95% purity for research use [1].

N6-(2-Hydroxyethyl)-2'-deoxyadenosine Procurement: Why In-Class Nucleoside Analogs Cannot Serve as Drop-In Replacements


N6-(2-Hydroxyethyl)-2'-deoxyadenosine (N6HEdA) is not interchangeable with its closest analogs—including the positional isomer N1-(2-hydroxyethyl)-2'-deoxyadenosine (N1HEdA), the ribonucleoside counterpart N6-(2-hydroxyethyl)adenosine (HEA), or the guanine-based adduct O⁶-(2-hydroxyethyl)-2'-deoxyguanosine (O⁶HEdG)—because each exhibits distinct chromatographic retention, ionization efficiency, lower limit of quantitation, and DNA repair kinetics in the same analytical system [1]. Substitution with a structurally similar analog would require full re-validation of the LC-MS/MS method, alter adduct-to-parent ratios, and compromise dose-response linearity in EO exposure models [2]. The deoxyribose sugar further distinguishes N6HEdA from the ribose-containing HEA, affecting melting point, solubility, enzymatic stability, and suitability as a DNA adduct standard [1].

N6-(2-Hydroxyethyl)-2'-deoxyadenosine: Head-to-Head Quantitative Differentiation Data for Scientific Procurement Decisions


LC-MS/MS Lower Limit of Quantitation (LLOQ): N6HEdA vs. N1HEdA vs. O⁶HEdG in Mouse Lung DNA Hydrolysates

In the validated LC-MS/MS method reported by Zhang et al. (2015), the lower limit of quantitation (LLOQ) for N6HEdA (0.01 ng/mL) was 2.5-fold lower than that of its positional isomer N1HEdA (0.025 ng/mL) and 8-fold higher than that of O⁶HEdG (0.00125 ng/mL), measured simultaneously in mouse lung DNA enzymatic hydrolysates [1]. This differential sensitivity has direct consequences for assay design: N6HEdA can be reliably quantified at lower adduct burdens than N1HEdA, but O⁶HEdG remains the more sensitive biomarker when DNA input is limited. Intra-day precision (RSD ≤13.5%) and inter-day precision (RSD ≤18.8%) were similar across all three adducts [1].

DNA adductomics LC-MS/MS method validation ethylene oxide genotoxicity

Melting Point Differentiation: Deoxyribonucleoside (N6HEdA) vs. Ribonucleoside (HEA) vs. Guanine Adduct (O⁶HEdG)

N6-(2-Hydroxyethyl)-2'-deoxyadenosine (N6HEdA) exhibits a melting point of 128–130 °C . This is 64–67 °C lower than that of the ribonucleoside analog N6-(2-hydroxyethyl)adenosine (HEA, CAS 4338-48-1; mp 194–195 °C) and 14–18 °C lower than that of the guanine-based DNA adduct O⁶-(2-hydroxyethyl)-2'-deoxyguanosine (O⁶HEdG, CAS 111447-35-9; mp 144–146 °C) . The unmodified parent compound 2'-deoxyadenosine (CAS 958-09-8) melts at 187–189 °C . These differences allow unambiguous identity confirmation by melting point determination and reflect distinct crystal lattice energies arising from the hydroxyethyl substitution pattern.

physicochemical characterization quality control reference standard procurement

LogP and pKa Differentiation: Impact on Solid-Phase Extraction Recovery and Chromatographic Retention

N6HEdA has a predicted LogP of −1.05580 (Log S ≈ −3.25) and a predicted pKa of 13.79 ± 0.60 . In contrast, the ribonucleoside analog HEA (due to the additional 2'- and 3'-OH groups) is more polar and is expected to exhibit a lower LogP and different pKa. The guanine adduct O⁶HEdG (LogP −1.64960) [1] is measurably more hydrophilic than N6HEdA (ΔLogP ≈ 0.59 units), which directly translates to earlier elution under reverse-phase HPLC conditions and potentially different solid-phase extraction (SPE) recovery efficiencies. These physicochemical differences necessitate compound-specific optimization of SPE sorbent choice and mobile phase composition.

solid-phase extraction reverse-phase HPLC logP prediction

Positional Isomer Differentiation: N6HEdA vs. N1HEdA—Chromatographic Separation and Biological Significance

Ethylene oxide alkylates the exocyclic N⁶ and ring N¹ positions of 2'-deoxyadenosine, yielding N6HEdA and N1HEdA as distinct positional isomers with identical molecular formula (C₁₂H₁₇N₅O₄, MW 295.29) but different chromatographic retention [1]. Tompkins et al. (2008) demonstrated that N1HEdA is described as 'less prevalent but potentially more biologically significant' than the major N7-HEG adduct, while N6HEdA is formed at the exocyclic amino group and may be subject to different DNA repair pathways [2]. In the Zhang et al. (2015) mouse inhalation model, N6HEdA and N1HEdA were both quantifiable in most samples, but their adduct-to-parent ratios (×10⁶) increased as a function of EO exposure concentration, with the absolute ratio values differing between the two isomers [1].

DNA adduct positional isomerism ethylene oxide alkylation chromatographic resolution

Dose-Response Linearity: N6HEdA Adduct-to-Parent Ratio as a Function of EO Exposure Concentration in a Mouse Inhalation Model

In the Zhang et al. (2015) in vivo study, N6HEdA adduct-to-parent ratios (adduct/dA × 10⁶) in mouse lung DNA increased progressively as EO inhalation concentration rose from 0 to 100 to 200 ppm over 12 weeks [1]. The ratio response was quantifiable 'in most samples,' establishing N6HEdA as a dose-responsive biomarker for EO exposure. The intra-day assay precision (RSD ≤13.5%) and accuracy (86.5%–111%) for N6HEdA quality control samples meet bioanalytical method validation criteria, supporting its use in regulated toxicology studies [1].

DNA adduct dose-response ethylene oxide inhalation biomonitoring

Hygroscopicity and Storage Stability: Procurement-Relevant Handling Differentiators vs. Non-Hygroscopic Analogs

N6HEdA is reported to be hygroscopic, requiring storage under inert atmosphere in a refrigerator (4 °C), with specific warnings to handle under protective equipment due to potential harm if swallowed . In contrast, the ribonucleoside analog HEA (CAS 4338-48-1) is specified for storage at room temperature in a sealed dry container kept in the dark . The deoxyribonucleoside is thus more demanding in its storage requirements: hygroscopicity necessitates anhydrous handling to prevent mass measurement errors and hydrolytic degradation that could compromise quantitative accuracy in analytical standard preparation.

compound stability hygroscopic storage reference standard handling

N6-(2-Hydroxyethyl)-2'-deoxyadenosine: High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


DNA Adduct Biomarker Quantitation in Ethylene Oxide Genotoxicity Studies

N6HEdA serves as a dose-responsive, analytically validated biomarker for DNA damage following ethylene oxide exposure. Its LLOQ of 0.01 ng/mL and intra-day precision (RSD ≤13.5%) in mouse lung DNA hydrolysates [1] support its use in regulatory genotoxicity assessment. Researchers should select N6HEdA over N1HEdA when greater analytical sensitivity is required, and over N2,3-ethenodG which is non-detectable in the same system [1].

LC-MS/MS Method Development and Multi-Adduct Panel Validation

N6HEdA is a necessary authentic standard for developing and validating LC-MS/MS methods that simultaneously quantify multiple 2-hydroxyethyl-DNA adducts. Because N6HEdA and N1HEdA are positional isomers that co-elute without proper chromatographic resolution [1][2], procurement of both compounds as separate reference standards is essential to establish retention time windows, verify baseline resolution, and prevent isomer misassignment in biological samples.

Reference Standard for DNA Repair Mechanism Studies

The N⁶-(2-hydroxyethyl) modification on 2'-deoxyadenosine represents a specific substrate for DNA repair enzymes. Its distinct physicochemical properties (LogP −1.06, pKa 13.79) [1] and hygroscopicity-driven storage requirements [2] mean that researchers investigating N⁶-alkyladenine repair pathways must procure the deoxyribonucleoside form specifically, as the ribonucleoside analog HEA (mp 194–195 °C) is not a competent substrate for DNA glycosylases or excision repair assays operating on DNA.

Building Block for Modified Oligonucleotide Synthesis

N6HEdA is used as a phosphoramidite precursor for the chemical synthesis of oligonucleotides containing site-specifically modified 2'-deoxyadenosine residues [1]. The deoxyribose sugar is mandatory for incorporation into DNA oligonucleotides; substitution with the ribonucleoside analog HEA would yield RNA-like oligonucleotides with altered hybridization kinetics and enzymatic stability, invalidating the intended application.

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